An In-depth Technical Guide to 2,3,4-Trichloronitrobenzene: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2,3,4-Trichloronitrobenzene: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4-trichloronitrobenzene (CAS No. 17700-09-3), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, physicochemical properties, spectral data, synthesis protocols, and significant applications, presenting quantitative data in structured tables and visualizing key processes through diagrams.
Chemical Identity and Structure
2,3,4-Trichloronitrobenzene, with the molecular formula C₆H₂Cl₃NO₂, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 3, and 4, and a nitro group (NO₂) at position 1.[1][3] The IUPAC name for this compound is 1,2,3-trichloro-4-nitrobenzene.[3][4]
Key Identifiers:
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SMILES String: [O-]--INVALID-LINK--c1ccc(Cl)c(Cl)c1Cl[7][10]
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Synonyms: 1,2,3-Trichloro-4-nitrobenzene, 2,3,4-Trichloro-1-nitrobenzene[1][8]
Physicochemical Properties
2,3,4-Trichloronitrobenzene typically appears as a white to light yellow crystalline powder or solid.[1][2][10] It is described as needles or a light yellow fluffy solid.[1][4][10] The compound is insoluble in water but is soluble in solvents like toluene.[1][4][5][10]
Table 1: Physicochemical Properties of 2,3,4-Trichloronitrobenzene
| Property | Value | Reference |
| Physical State | Solid, powder to crystal | [4][9][10] |
| Appearance | White to light yellow to green | [1][9][10] |
| Melting Point | 53-56 °C (127-133 °F) | [1][4][6][7][9][10] |
| Boiling Point | 296.2 ± 35.0 °C (Predicted) | [10] |
| Density | 1.7193 (Rough Estimate) | [10] |
| Water Solubility | 26.04 mg/L (at 20 °C) | [10] |
| Flash Point | >113 °C (>230 °F) (closed cup) | [6][7][10] |
| Vapor Pressure | 0.000792 mmHg | [4] |
Table 2: Computed Properties
| Property | Value | Reference |
| XLogP3 | 3.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [2][4] |
| Rotatable Bond Count | 0 | [4] |
| Exact Mass | 224.915111 Da | [4] |
| Topological Polar Surface Area | 45.8 Ų | [2][4] |
| Heavy Atom Count | 12 | [2][4] |
| Complexity | 184 | [2][4] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 2,3,4-trichloronitrobenzene. Various spectroscopic data are available for this compound.[11]
Table 3: Summary of Available Spectral Data
| Technique | Availability / Key Information | Reference |
| ¹H NMR | Spectrum available. Confirms the aromatic protons in the structure. | [4][9][11] |
| ¹³C NMR | Spectrum available. | [4][11] |
| Mass Spectrometry (MS) | GC-MS data available, with major peaks observed. | [4][11] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, typically using a KBr-Pellet technique. | [4][11] |
| Raman Spectroscopy | Spectrum data has been reported. | [4][11] |
Synthesis, Reactivity, and Experimental Protocols
Synthesis
A modern and efficient method for preparing 2,3,4-trichloronitrobenzene involves the microchannel nitration of 1,2,3-trichlorobenzene.[12] This process offers high yield, high purity, and improved safety compared to traditional batch methods.[12] The reaction uses a mixture of concentrated nitric acid and concentrated sulfuric acid as the nitrating agent.[12]
This protocol is adapted from the method described in patent CN114805078B.[12]
-
Reagent Preparation:
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Prepare a mixed acid solution using concentrated nitric acid and concentrated sulfuric acid, typically in a molar ratio of 1:1.0 to 1:6.0.
-
Prepare the organic phase, which consists of 1,2,3-trichlorobenzene. An organic solvent may be used but is not required.
-
-
System Setup:
-
Utilize a microchannel continuous flow reactor equipped with two advection pumps, a preheating module, a reaction module, and a cooling/collection system.
-
-
Reaction Execution:
-
Pump the mixed acid and the 1,2,3-trichlorobenzene separately into the preheating module, bringing them to a temperature of 60-80 °C.
-
Introduce the preheated streams into the reaction module. Typical flow rates are 3.0-20.0 mL/min for the organic phase and 3.0-15.0 mL/min for the mixed acid.
-
Maintain the reaction temperature within the module at 60-80 °C. The residence time for the reaction is typically between 60 and 130 seconds.
-
-
Work-up and Purification:
-
The reactant mixture flows from the reactor into a cooling tank, where the temperature is reduced to 45-75 °C.
-
The cooled mixture is stirred and then allowed to stand for 1-2 hours to allow for phase separation.
-
Separate the organic layer (containing the product) from the inorganic acid layer. The acid can be recycled after water removal.
-
The organic layer containing 2,3,4-trichloronitrobenzene can be further purified if necessary, though this method yields a high-purity product directly.[12]
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Caption: Synthesis workflow for 2,3,4-trichloronitrobenzene via microchannel nitration.
Reactivity
2,3,4-Trichloronitrobenzene is incompatible with strong bases and strong oxidizing agents.[1][4][10] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx) and chlorides (Cl⁻).[2][10] The compound is probably combustible, but flash point data is limited.[1][2][10]
Analytical Methods
While specific, validated analytical protocols for 2,3,4-trichloronitrobenzene are not detailed in the provided literature, general methods for analyzing chloronitrobenzenes in various matrices can be applied. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques.[13][14]
-
Sample Preparation:
-
For environmental or biological samples, perform a solvent extraction (e.g., with hexane/acetone or methylene chloride) followed by cleanup using a solid-phase extraction (SPE) or Florisil® column to remove interfering substances.[15]
-
For reaction monitoring, dilute an aliquot of the reaction mixture in a suitable solvent (e.g., toluene).
-
-
Instrumentation:
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, temperature set to ~250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 m/z to cover the molecular ion and expected fragments.
-
-
Quantification:
-
Use an external or internal standard method for accurate quantification. Prepare a calibration curve using certified reference standards of 2,3,4-trichloronitrobenzene.
-
Applications in Synthesis
2,3,4-Trichloronitrobenzene is a valuable synthetic intermediate, primarily serving as a starting material in the production of third-generation quinolone antibacterial drugs and certain herbicides.[1][10]
-
Pharmaceuticals: It is a key precursor in the synthesis of drugs such as Lomefloxacin and Ofloxacin, which are broad-spectrum fluoroquinolone antibiotics.[1][10]
-
Agrochemicals: It is used as the starting material for Aclonifen, a compound utilized as a pesticide and herbicide.[1][2][10]
Caption: Role of 2,3,4-trichloronitrobenzene as a key intermediate in industry.
Safety and Handling
2,3,4-Trichloronitrobenzene is classified as harmful and requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[4][7][9] It also causes skin and serious eye irritation and may cause respiratory irritation.[4][7]
Table 4: GHS Hazard Information
| Code(s) | Hazard Statement | Reference |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [4][7] |
| H315 | Causes skin irritation. | [4][7] |
| H319 | Causes serious eye irritation. | [4][7] |
| H335 | May cause respiratory irritation. | [4][7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [4][7][9] |
Recommended Personal Protective Equipment (PPE):
-
Respiratory: N95 dust mask (US) or equivalent.[7]
-
Eyes: Chemical safety goggles or faceshield.[7]
-
Hands: Chemical-resistant gloves.[7]
Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][10] Follow all precautionary statements (P-codes) listed on the safety data sheet (SDS).[7][9]
References
- 1. 2,3,4-TRICHLORONITROBENZENE | 17700-09-3 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. accustandard.com [accustandard.com]
- 7. 1,2,3-Trichloro-4-nitrobenzene 97 17700-09-3 [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2,3,4-Trichloronitrobenzene | 17700-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 2,3,4-TRICHLORONITROBENZENE CAS#: 17700-09-3 [m.chemicalbook.com]
- 11. 2,3,4-TRICHLORONITROBENZENE(17700-09-3) 1H NMR [m.chemicalbook.com]
- 12. CN114805078B - A method for preparing 2,3,4-trichloronitrobenzene by microchannel nitration reaction - Google Patents [patents.google.com]
- 13. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
